

Comprehensive Application Notes & Protocols: Copper-Free Click Chemistry with Azido-PEG4- TFP Ester

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Azido-PEG4-TFP ester

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Introduction to Azido-PEG4-TFP Ester and Copper-Free Click Chemistry

Azido-PEG4-TFP ester is a specialized **heterobifunctional crosslinker** that has become an essential tool in modern bioconjugation strategies, particularly for applications requiring **bioorthogonal chemistry** in sensitive biological systems. This compound features an **azide functional group** on one end and a **2,3,5,6-tetrafluorophenyl (TFP) ester** on the other, connected by a **tetraethylene glycol spacer (PEG4)**. The unique design of this linker enables efficient conjugation between biomolecules without the need for cytotoxic copper catalysts, making it particularly valuable for **live cell applications**, **in vivo imaging**, and the development of **therapeutic bioconjugates** [1] [2].

The **fundamental advantage** of copper-free click chemistry lies in its bioorthogonality—the ability to proceed rapidly and selectively in biological environments without interfering with native biochemical processes. Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free variants such as **strain-promoted azide-alkyne cycloaddition (SPAAC)** utilize strained alkynes like dibenzocyclooctyne (DBCO) that react efficiently with azides without generating reactive oxygen species or causing cytotoxicity [3] [4]. This property is crucial for maintaining **cellular viability** and **biological function** during labeling experiments, especially for sensitive primary cells or whole organism studies.

Reagent Properties and Characteristics

Structural Features and Solubility

Azido-PEG4-TFP ester possesses distinct **structural characteristics** that make it particularly useful for bioconjugation applications. The compound has a **defined molecular weight** of 439.4 g/mol and the chemical formula $C_{17}H_{21}F_4N_3O_6$ [5] [1]. The **PEG4 spacer** creates a 16-atom bridge measuring approximately 17.7 Å in length, which provides sufficient **hydrodynamic separation** between conjugated molecules to minimize steric hindrance while maintaining efficient reaction kinetics [5]. This spacer design significantly enhances the **water solubility** of the compound and its conjugates, facilitating reactions in physiological buffers and biological matrices.

The reagent exhibits excellent solubility in various organic solvents including **methylene chloride**, **DMSO**, **THF**, **ethyl acetate**, **methanol**, and **acetonitrile** [5]. This solubility profile enables preparation of concentrated stock solutions that can be diluted into aqueous reaction mixtures. The **discrete PEG chain** (dPEG) differs from polydisperse PEG linkers by having a single molecular weight, which **simplifies analytical characterization** and ensures reproducible conjugation outcomes [5].

Comparative Advantage of TFP Esters

The TFP ester moiety in **Azido-PEG4-TFP ester** provides significant advantages over more commonly used N-hydroxysuccinimidyl (NHS) esters. Specifically, TFP esters demonstrate **superior hydrolytic stability** with a half-life of approximately 4 hours at pH 8.0 and 25°C, compared to just 1 hour for NHS esters under similar conditions [5] [1]. This extended stability allows for more flexible experimental workflows and reduces reagent waste during conjugation reactions.

Additionally, TFP esters exhibit **enhanced reactivity** toward primary and secondary amines at a slightly higher optimal pH range (7.5–8.0) compared to NHS esters (7.0–7.5) [5]. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines [1]. This combination of stability and reactivity makes TFP esters particularly valuable for conjugating **amine-functionalized oligonucleotides** to proteins and other complex biomolecules where reaction efficiency is critical [1] [6].

Table 1: Comparative Properties of **Azido-PEG4-TFP Ester** and Related Compounds

Property	Azido-PEG4-TFP Ester	Azido-PEG4-NHS Ester	DBCO-PEG4-TFP Ester
Molecular Weight	439.4 g/mol	388.37 g/mol	Varies by specific compound
Reactive Groups	Azide + TFP ester	Azide + NHS ester	DBCO + TFP ester
Optimal pH for Amine Conjugation	7.5–8.0	7.0–7.5	7.5–8.0
Hydrolytic Stability	High (half-life ~4h at pH 8.0)	Moderate (half-life ~1h at pH 7.5)	High (similar to TFP esters)
Click Chemistry Type	Copper-catalyzed or copper-free	Copper-catalyzed or copper-free	Copper-free only
PEG Spacer Length	16 atoms, 17.7 Å	16 atoms, 17.7 Å	Typically 4-12 PEG units

Reaction Mechanisms and Kinetics

Copper-Free Click Chemistry Mechanisms

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents the primary copper-free mechanism employed with **Azido-PEG4-TFP ester**. This reaction involves a **cyclooctyne derivative** (most commonly dibenzocyclooctyne or DBCO) that reacts with the azide group to form a stable **1,2,3-triazole linkage** without copper catalysis [3] [4]. The driving force for this reaction is the **relief of ring strain** in the cyclooctyne molecule (approximately 18 kcal/mol), which provides sufficient energy for the reaction to proceed rapidly under physiological conditions [3]. The SPAAC reaction is considered truly **bioorthogonal** because both azides and strained alkynes are essentially absent from biological systems, minimizing non-specific reactions in complex biological mixtures.

The **reaction kinetics** of SPAAC are favorable for biological applications, with second-order rate constants for DBCO derivatives typically ranging from 0.24 to 1.0 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 spacer in **Azido-PEG4-TFP ester** enhances these kinetics by reducing steric hindrance, resulting in a **23% faster reaction rate** compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. This acceleration occurs because the hydrophilic PEG chain maintains reagent solubility while preventing aggregation-induced kinetic barriers.

pH-Dependent Reactivity and Hydrolysis Kinetics

The **conjugation efficiency** of **Azido-PEG4-TFP ester** is strongly influenced by pH conditions due to the competing reactions of amine conjugation and hydrolytic degradation. The TFP ester group exhibits unique **pH-responsive behavior** that directly impacts its performance in biological buffers [1]. As pH increases, the rate of hydrolysis accelerates, reducing the amount of active ester available for conjugation with target amines. However, the superior hydrolytic stability of TFP esters compared to NHS esters provides a wider window for efficient conjugation.

Table 2: pH-Dependent Reactivity and Hydrolysis of TFP Esters

pH	Hydrolysis Half-Life	Amine Conjugation Efficiency	Optimal Application
7.0	8.3 hours	94%	Sensitive protein conjugation
7.4	6.1 hours	88%	Physiological conditions
8.0	4.7 hours	79%	Standard conjugation conditions
9.0	2.9 hours	65%	Surface lysine labeling

The **electron-withdrawing fluorine atoms** on the phenyl ring lower the ester's pKa by approximately 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state [1]. This property enables TFP esters to maintain **78% conjugation yield** at pH 10 versus only 22% for NHS esters, allowing directed labeling of surface lysines (pKa ≈ 10.5) on proteins and sequential bioconjugation in multi-step protocols [1].

Experimental Protocols

Protocol 1: Antibody-Oligonucleotide Conjugation Using Azido-PEG4-TFP Ester

This protocol describes a straightforward method for conjugating amine-modified oligonucleotides to antibodies using **Azido-PEG4-TFP ester**, adapted from established bioconjugation methodologies [6]. The resulting **antibody-oligonucleotide conjugates (AOCs)** are valuable reagents for targeted delivery of therapeutic oligonucleotides.

Materials and Reagents:

- **Azido-PEG4-TFP ester** (stored at -20°C, brought to room temperature before use)
- Amine-modified oligonucleotide (single or double-stranded)
- Off-the-shelf antibody (IgG class recommended)
- Anhydrous DMSO or acetonitrile
- Conjugation buffer: 50 mM carbonate-bicarbonate buffer, pH 8.0
- Purification: Size exclusion spin columns or dialysis membranes
- Analytical tools: HPLC with UV/Vis detector, SDS-PAGE equipment

Step-by-Step Procedure:

- **Preparation of Stock Solutions:**
 - Dissolve **Azido-PEG4-TFP ester** in anhydrous DMSO at 10 mM concentration. Prepare fresh immediately before use.
 - Dissolve amine-modified oligonucleotide in conjugation buffer at 1-2 mM concentration.
 - Prepare antibody solution at 2-5 mg/mL in conjugation buffer.
- **Oligonucleotide Modification:**
 - Add 10 molar equivalents of **Azido-PEG4-TFP ester** stock solution to the oligonucleotide solution.
 - Incubate with gentle mixing for 2 hours at room temperature.
 - Purify the azide-functionalized oligonucleotide using size exclusion chromatography or ethanol precipitation.
- **Antibody Conjugation via Copper-Free Click Chemistry:**

- Add 3-5 molar equivalents of DBCO-NHS ester (or other DBCO derivative) to the antibody solution.
 - Incubate for 1 hour at room temperature.
 - Remove excess DBCO reagent using a desalting column.
- **Click Reaction:**
 - Combine the azide-functionalized oligonucleotide with DBCO-modified antibody at 1.2:1 molar ratio.
 - Allow the reaction to proceed for 4-17 hours at room temperature with gentle agitation.
- **Purification and Analysis:**
 - Purify the AOC using size exclusion chromatography or anion exchange chromatography.
 - Analyze conjugation efficiency by SDS-PAGE and HPLC.
 - Quantify concentration by UV/Vis spectroscopy.

Troubleshooting Tips:

- If conjugation efficiency is low, increase the molar equivalents of **Azido-PEG4-TFP ester** during oligonucleotide modification.
- For hydrophobic antibodies that may precipitate, add up to 10% DMSO to the reaction mixture.
- If oligonucleotide degradation occurs, reduce reaction time or add nuclease inhibitors.

Protocol 2: Glycan Imaging in Cultured Cells and Model Organisms

This protocol applies **Azido-PEG4-TFP ester** in the construction of **multifunctional ExM linkers** for nanoscale imaging of metabolically labeled glycans, based on recently published methodologies [7]. This approach enables **visualization of glycan distribution** throughout entire model organisms like *C. elegans* with enhanced resolution.

Materials and Reagents:

- **Azido-PEG4-TFP ester**
- DBCO-functionalized fluorophore (e.g., DBCO-fluor 545)
- Methacrylamide reagent for gel anchoring
- Metabolically labeled *C. elegans* or cultured mammalian cells
- Expansion microscopy reagents: acrylamide, sodium acrylate, FAA, APS, TEMED

- Click chemistry buffer: PBS, pH 7.4

Step-by-Step Procedure:

- **Synthesis of Heteromultifunctional ExM Linker:**

- Prepare a star-like linker core with three pendant polyethylene glycol (PEG) spacer arms (lengths 4-12 units).
- React **Azido-PEG4-TFP ester** with amine-functionalized PEG arms to introduce azide functionality.
- Conjugate methacrylamide gel anchor to one arm and reporter (e.g., sulforhodamine B) to another.
- Incorporate a cleavable disulfide linkage in the PEG arm of the click handle for validation.

- **Metabolic Labeling and Fixation:**

- Incubate *C. elegans* or cultured cells with non-canonical monosaccharides (e.g., N-azidoacetylgalactosamine) to incorporate azides into mucin-type O-glycans.
- Fix samples with formaldehyde according to standard protocols.

- **Click Labeling with ExM Linker:**

- Incubate fixed samples with the synthesized heteromultifunctional linker (10-50 μM) in click chemistry buffer for 1-2 hours at room temperature.
- Wash thoroughly to remove unbound linker.

- **Gel Embedding and Expansion:**

- Prepare gelation solution: 8.625% sodium acrylate, 2.5% acrylamide, 0.15% N,N'-methylenebisacrylamide in PBS.
- Add 0.01% APS and 0.2% TEMED to initiate polymerization.
- Embed labeled samples in gel and incubate at 37°C for 2 hours.
- Digest proteins with proteinase K (8 U/mL) overnight at 37°C.
- Expand gel in deionized water, exchanging water 3-4 times every 30 minutes.

- **Imaging and Analysis:**

- Image expanded samples using confocal or super-resolution microscopy.
- Validate labeling specificity by comparing with controls lacking metabolic labeling.
- Reconstruct nanoscale maps of O-glycosylation patterns.

Reaction Optimization and Performance Data

Key Parameters for Efficient Conjugation

Optimizing the reaction conditions for **Azido-PEG4-TFP ester** conjugations requires careful attention to several **critical parameters** that directly impact yield and efficiency. Based on systematic studies, the following conditions have been identified as optimal for most applications [1]:

- **pH:** 7.5–8.0 for amine conjugation with TFP ester; 7.0–8.5 for SPAAC reaction
- **Temperature:** 25–37°C (higher temperatures accelerate both conjugation and hydrolysis)
- **Buffer selection:** 25 mM HEPES (pH 7.4) reduces hydrolysis by 41% compared to phosphate buffers
- **Additives:** 15% (w/v) trehalose stabilizes TFP esters via water replacement mechanism
- **Reaction time:** 2–4 hours for amine conjugation; 4–17 hours for SPAAC depending on reagents

The **ratio of rate constants** ($k_{\text{conj}}/k_{\text{hyd}}$) reaches 12.4 for 10 mM amine concentrations at physiological pH (7.4), strongly favoring conjugation over hydrolysis [1]. This ratio can be further improved by using higher amine concentrations and maintaining reaction temperature at 4°C, which decreases the hydrolysis rate 3.2× compared to 25°C.

Comparative Performance in Biological Systems

Azido-PEG4-TFP ester demonstrates excellent performance across various biological applications. In **copper-catalyzed click reactions**, the PEG4 spacer reduces steric hindrance, enabling a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. The TFP ester moiety remains stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze 3.1× faster under identical conditions [1]. This stability allows sequential conjugation steps without intermediate purification.

In **copper-free applications**, **Azido-PEG4-TFP ester** reacts with dibenzocyclooctyne (DBCO) derivatives with a second-order rate constant of $0.24 \text{ M}^{-1}\text{s}^{-1}$ in physiological buffers [1]. The PEG4 linker reduces activation energy by 8.7 kJ/mol compared to shorter PEG chains, significantly improving reaction efficiency in complex biological matrices [1]. The reaction maintains 92% efficiency in 30% serum-containing media compared to 98% in pure PBS, demonstrating remarkable resilience to biological contaminants [1].

Table 3: Optimization Parameters for Copper-Catalyzed Click Chemistry with **Azido-PEG4-TFP Ester**

Parameter	Optimal Range	Impact on Reaction Yield
Copper(II) sulfate	0.5–1.0 mM	Linear increase to 89%
Sodium ascorbate	2.0–5.0 mM	Prevents Cu(II) oxidation, maintains reduction
Reaction temperature	25–37°C	37°C improves yield by 18%
PEG chain length	4–6 units	Maximizes solubility and minimizes steric effects
Azide concentration	1–5 mM	Higher concentrations drive reaction completion
Reaction time	1–4 hours	Plateaus after 2 hours at optimal conditions

Applications in Bioconjugation and Biomedical Research

Antibody-Drug Conjugates and Targeted Therapeutics

The application of **Azido-PEG4-TFP ester** in constructing **antibody-oligonucleotide conjugates (AOCs)** represents a significant advancement in targeted therapeutic delivery [6]. These conjugates enable precise delivery of therapeutic oligonucleotides to specific tissues, minimizing off-target effects and enhancing therapeutic efficacy. The protocol described in Section 4.1 provides a **straightforward method** to conjugate amine-modified oligonucleotides to off-the-shelf antibodies using well-established chemistry, resulting in conjugates with defined stoichiometry and maintained biological activity [6].

Beyond oligonucleotide delivery, **Azido-PEG4-TFP ester** facilitates the construction of various **targeted therapeutic agents**, including:

- **Antibody-drug conjugates (ADCs)** with precise drug-to-antibody ratios
- **Protein-protein conjugates** for creating bispecific therapeutics
- **Peptide-drug conjugates** for enhanced tissue penetration
- **Nanoparticle functionalization** for targeted drug delivery systems

The **orthogonal reactivity** of the azide and TFP ester groups enables sequential conjugation strategies, while the PEG4 spacer maintains the solubility and stability of the resulting bioconjugates, addressing common challenges in formulation and storage.

Bio-orthogonal Glycan Imaging and Expansion Microscopy

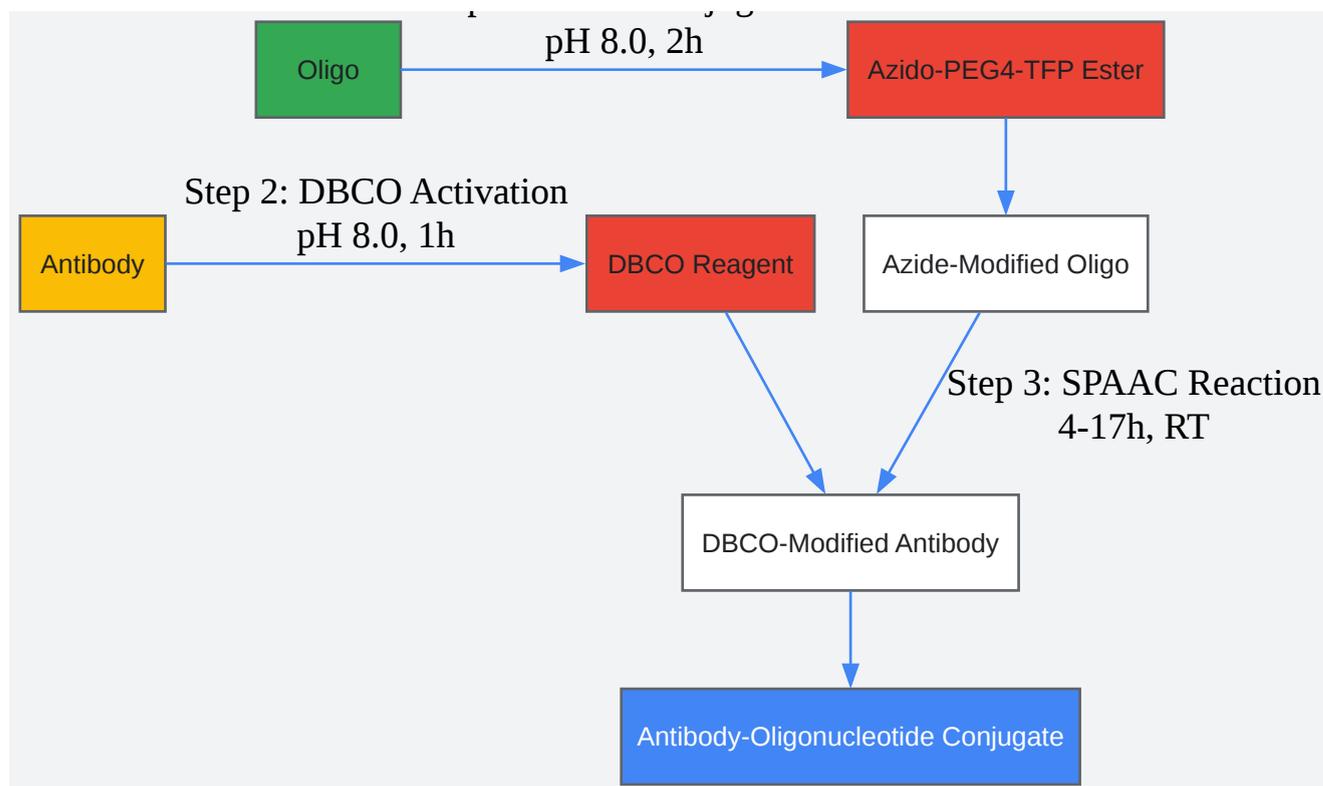
The application of **Azido-PEG4-TFP ester** in **glycan imaging** represents a cutting-edge methodology for visualizing carbohydrate distribution in biological systems with nanoscale precision [7]. Recent advances have demonstrated the construction of **multifunctional ExM linkers** featuring **Azido-PEG4-TFP ester** as a key component for probing and anchoring metabolically labeled glycans in expansion microscopy (ExM) [7]. This approach has enabled the first nanoscale map of mucin-type O-glycans throughout the entirety of the *C. elegans* model organism, revealing O-glycan "hotspots" in unexpected anatomical locations, including the body wall furrows [7].

The methodology involves **modular synthetic strategies** for constructing flexible heteromultifunctional ExM linkers with three distinct functional groups: a click handle for coupling labeled glycans (provided by **Azido-PEG4-TFP ester**), a reporter for optical imaging, and a chemical anchor for copolymerization into the expansion matrix [7]. These linkers are designed with sufficient **structural flexibility** for efficient cross-linking of probed glycans into the expansion matrix, while maintaining high efficiency, specificity, and tissue penetrance in whole organisms [7].

Graphical Representations and Workflows

Bioconjugation Workflow Using Azido-PEG4-TFP Ester

The following diagram illustrates the sequential conjugation strategy employing **Azido-PEG4-TFP ester** for constructing antibody-oligonucleotide conjugates:

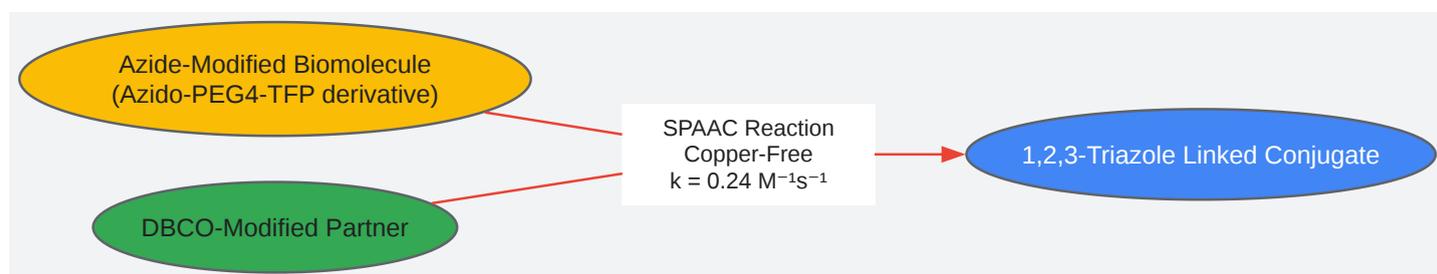


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*Diagram 1: Sequential Conjugation Workflow for Antibody-Oligonucleotide Conjugates. This diagram illustrates the three-step process for constructing AOCs using **Azido-PEG4-TFP ester**, involving initial oligonucleotide modification, antibody activation, and final copper-free click conjugation.*

Chemical Mechanism of SPAAC with Azido-PEG4-TFP Ester

The following diagram depicts the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction mechanism between **Azido-PEG4-TFP ester** conjugates and DBCO derivatives:



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Diagram 2: SPAAC Reaction Mechanism. This diagram illustrates the copper-free click reaction between azide-modified biomolecules and DBCO partners, resulting in stable triazole-linked conjugates with kinetic parameters optimal for biological applications.

Conclusion

Azido-PEG4-TFP ester represents a versatile and efficient tool for **bioorthogonal conjugation strategies**, particularly in applications requiring copper-free chemistry. Its unique combination of **hydrolytic stability**, **enhanced reactivity**, and **water solubility** imparted by the discrete PEG4 spacer makes it superior to traditional NHS esters for many biological applications. The well-defined protocols for antibody-oligonucleotide conjugation and glycan imaging presented in this document provide researchers with robust methodologies for constructing complex bioconjugates and conducting sophisticated imaging experiments.

The continuing development of **multifunctional linkers** incorporating **Azido-PEG4-TFP ester**, particularly for expansion microscopy and whole-organism imaging, promises to further advance our understanding of glycan distribution and function in biological systems [7]. As the field of bioorthogonal chemistry evolves, **Azido-PEG4-TFP ester** and related compounds will undoubtedly play an increasingly important role in enabling precise molecular manipulations in complex biological environments.

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To cite this document: Smolecule. [Comprehensive Application Notes & Protocols: Copper-Free Click Chemistry with Azido-PEG4-TFP Ester]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3398877#copper-free-click-chemistry-with-azido-peg4-tfp-ester]

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